molecular formula C19H15N3O2 B8704443 Methyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate

Methyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate

Cat. No. B8704443
M. Wt: 317.3 g/mol
InChI Key: NCNGVYPLQKJPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate is a useful research compound. Its molecular formula is C19H15N3O2 and its molecular weight is 317.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Methyl 5-((diphenylmethylene)amino)pyrimidine-2-carboxylate

Molecular Formula

C19H15N3O2

Molecular Weight

317.3 g/mol

IUPAC Name

methyl 5-(benzhydrylideneamino)pyrimidine-2-carboxylate

InChI

InChI=1S/C19H15N3O2/c1-24-19(23)18-20-12-16(13-21-18)22-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13H,1H3

InChI Key

NCNGVYPLQKJPGA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=C(C=N1)N=C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom was added 5-bromo-pyrimidine-2-carboxylic acid methyl ester (14.50 g, 66.81 mmol), (+/−)-BINAP (4.16 g, 6.68 mmol), Pd(OAc)2 (750 mg, 3.34 mmol), and Cs2CO3 (26.1 g, 80.2 mmol). Toluene (100 mL) and benzophenone imine (12.3 mL, 73.5 mmol) were added and the mixture heated to 105° C. as an orange mixture. At 17 h, the reaction was cooled and partitioned between ethyl acetate and 1 N NaOH. The aqueous layer was extracted with ethyl acetate and the combined organics dried over MgSO4. Purification by silica gel flash chromatography (ethyl acetate/heptane) gave 5-(benzhydrylidene-amino)-pyrimidine-2-carboxylic acid methyl ester (9.83 g, 46%) as a bright yellow solid. 1H NMR (400 MHz, DMSO-d6, δ): 8.42 (s, 2H) 7.74 (d, J=6.8 Hz, 2H) 7.61 (m, 1H) 7.54 (m, 2H) 7.38 (br. s., 3H) 7.26 (br. s., 2H) 3.83 (s, 3H); MS (M+1): 318.2.
Quantity
14.5 g
Type
reactant
Reaction Step One
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
26.1 g
Type
reactant
Reaction Step One
Quantity
750 mg
Type
catalyst
Reaction Step One
Quantity
12.3 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.